molecular formula C21H13ClN2O3S B3525554 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B3525554
M. Wt: 408.9 g/mol
InChI Key: OBTWZDBYUMNPBF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They have been found to exhibit anti-tubercular properties, with some derivatives showing better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. For example, one study reported the use of thin-layer chromatography (TLC) on silica gel with chloroform as the mobile phase to monitor the reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, one benzothiazole derivative has a molecular weight of 221.28 .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can depend on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit M. tuberculosis, suggesting they may interact with proteins or other molecules essential for the bacterium’s survival .

Safety and Hazards

Safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and properties. Some general precautions when handling benzothiazole derivatives might include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions in the study of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and the investigation of their mechanisms of action .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c22-15-10-13(23-20(25)12-5-8-17-18(9-12)27-11-26-17)6-7-14(15)21-24-16-3-1-2-4-19(16)28-21/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTWZDBYUMNPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide

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